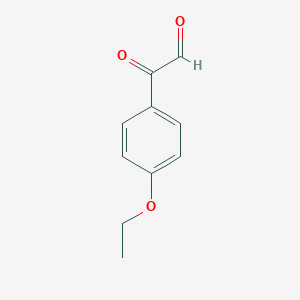

(4-Ethoxy-phenyl)-oxo-acetaldehyde

Description

The exact mass of the compound (4-Ethoxy-phenyl)-oxo-acetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Ethoxy-phenyl)-oxo-acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-phenyl)-oxo-acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUGUISSXSSEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322170 | |

| Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14333-52-9 | |

| Record name | 14333-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 1,2-Dicarbonyl Scaffold: Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde

Executive Summary

The molecule (4-Ethoxy-phenyl)-oxo-acetaldehyde , commonly referred to as 4-ethoxyphenylglyoxal , represents a privileged scaffold in organic synthesis and chemical biology. Its vicinal dicarbonyl functionality (

This technical guide provides a rigorous analysis of its IUPAC nomenclature, a validated synthetic protocol via Riley oxidation, and a mechanistic breakdown of its reactivity profile.

Part 1: Nomenclature & Structural Analysis

To ensure unambiguous communication in regulatory and patent literature, the nomenclature must follow the hierarchy established by the IUPAC Blue Book.

IUPAC Derivation[1][2]

-

Principal Functional Group: The molecule contains both an aldehyde and a ketone.[1] According to priority rules, the aldehyde (

) takes precedence over the ketone (-

Parent Chain: Two carbons (Ethane

Ethanal ).[1]

-

-

Numbering: The aldehyde carbon is automatically position 1 . The ketone is at position 2 .[1]

-

Substituents:

Definitive IUPAC Name: 2-(4-ethoxyphenyl)-2-oxoacetaldehyde [1]

Physicochemical Properties

Researchers must note that arylglyoxals are highly hygroscopic.[1] In ambient conditions, they frequently exist as a stable hydrate or hemiacetal .[1]

| Property | Description |

| Common Name | 4-Ethoxyphenylglyoxal |

| Formula | |

| State | Yellowish crystalline solid (often isolated as hydrate) |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water.[1][2] |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. |

Part 2: Synthetic Protocol (Riley Oxidation)[5][6]

The most robust method for synthesizing 2-(4-ethoxyphenyl)-2-oxoacetaldehyde is the Riley Oxidation of 4'-ethoxyacetophenone using selenium dioxide (

Mechanism of Action

The reaction proceeds via the enol tautomer of the acetophenone attacking the electrophilic selenium species, followed by a Pummerer-like rearrangement and elimination of selenium(0) and water.

Experimental Workflow

Reagents:

-

4'-Ethoxyacetophenone (1.0 equiv)[1]

-

Selenium Dioxide (

) (1.1 equiv) -

Solvent: 1,4-Dioxane/Water (95:5 v/v)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4'-ethoxyacetophenone (e.g., 10 mmol) in 1,4-dioxane (20 mL).

-

Oxidant Addition: Add

(11 mmol) in a single portion. Add a trace amount of water ( -

Reflux: Heat the mixture to mild reflux (approx. 100°C) for 4–6 hours.

-

Visual Cue: The precipitation of black metallic selenium indicates reaction progress.[1]

-

-

Workup:

-

Purification: The crude residue is often an oil that solidifies upon standing.[1] Recrystallize from ethyl acetate/hexanes or purify via flash chromatography (

, Hexanes:EtOAc gradient).[1]

Safety Note: Selenium compounds are toxic.[1] All weighing and handling must occur in a fume hood. Waste must be segregated as hazardous heavy metal waste.[1]

Visualization: Synthesis Pathway[6]

Figure 1: The Riley Oxidation pathway converting the methyl ketone to the alpha-keto aldehyde.

Part 3: Reactivity Profile & Applications

The unique reactivity of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde stems from its contiguous carbonyls, making it a potent electrophile.[1]

Chemoselective Arginine Modification

In chemical biology, phenylglyoxals are the gold standard for targeting Arginine residues. The guanidinium group of Arginine reacts exclusively with the 1,2-dicarbonyl system to form a stable cis-diol adduct (dihydroxyimidazolidine).

-

Significance: This reaction is used to map "druggable" hotspots on proteins or to synthesize Targeted Covalent Inhibitors (TCIs) that lock onto specific Arginine residues in kinases.[1]

-

Conditions: Mildly basic buffer (pH 7.5–8.5), room temperature.[1]

Heterocycle Construction (The Debus-Radziszewski Reaction)

The scaffold serves as the C2 unit in the synthesis of imidazoles.

-

Reaction: Glyoxal + Aldehyde + Ammonia

Imidazole.[1] -

Utility: This allows for the rapid generation of libraries of 2,4,5-trisubstituted imidazoles, a structural motif common in p38 MAP kinase inhibitors.

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways leading to bioconjugates or heterocyclic drug scaffolds.[1]

Part 4: Characterization Data (Expected)[7][8]

When validating the synthesized compound, the following spectral signatures confirm identity:

-

1H NMR (DMSO-d6):

- 9.60 ppm (s, 1H, Aldehyde CHO ). Note: If hydrated, this peak may shift or vanish, replaced by a methine signal at ~6.0 ppm.

- 8.10 ppm (d, 2H, Ar-H ortho to C=O).

- 7.10 ppm (d, 2H, Ar-H ortho to OEt).

-

4.15 ppm (q, 2H,

-

1.35 ppm (t, 3H,

-

IR Spectroscopy:

-

Distinct doublet of carbonyl stretches around 1720

(aldehyde) and 1680

-

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]1]

-

Riley Oxidation Protocol: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent.[1] Part I. Its reaction with aldehydes and ketones.[1] Journal of the Chemical Society, 1875-1883. [Link]1]

-

Arginine Modification Mechanism: Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[1][6] Journal of Biological Chemistry, 243(23), 6171-6179. [Link]

-

Synthesis of Imidazoles: Wolkenberg, S. E., et al. (2004).[1] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation.[1][7][8] Organic Letters, 6(9), 1453-1456. [Link]1]

Sources

- 1. 4-Methylphenylglyoxal hydrate | C9H10O3 | CID 21298530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - (4-ethoxyphenyl)(oxo)acetaldehyde (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. ijsrp.org [ijsrp.org]

Spectroscopic Characterization of 4-Ethoxyphenylglyoxal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic properties of 4-ethoxyphenylglyoxal, a key building block in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document will detail the theoretical and practical aspects of acquiring and interpreting the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and its Spectroscopic Implications

4-Ethoxyphenylglyoxal possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule comprises a 1,4-disubstituted benzene ring, an ethoxy group (-OCH₂CH₃), and a glyoxal moiety (-C(O)C(O)H). The interplay of the electron-donating ethoxy group and the electron-withdrawing glyoxal substituent significantly influences the electronic environment of the aromatic ring and the chemical shifts of adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 4-ethoxyphenylglyoxal is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the ethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxyphenylglyoxal

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic-H | ~9.5 | s | 1H |

| Aromatic-H (ortho to glyoxal) | ~7.9 | d | 2H |

| Aromatic-H (ortho to ethoxy) | ~7.0 | d | 2H |

| Methylene-H (-OCH₂-) | ~4.1 | q | 2H |

| Methyl-H (-CH₃) | ~1.4 | t | 3H |

Disclaimer: These are predicted values. Actual experimental values may vary.

Interpretation and Causality:

-

Aldehydic Proton (~9.5 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group, resulting in a characteristic downfield chemical shift.[1]

-

Aromatic Protons (~7.9 and ~7.0 ppm): The aromatic protons are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing glyoxal group are shifted further downfield compared to the protons ortho to the electron-donating ethoxy group.[2]

-

Ethoxy Protons (~4.1 and ~1.4 ppm): The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.1 ppm. These protons appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.4 ppm, coupled to the methylene protons.[3]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxyphenylglyoxal

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl-C (ketone) | ~195 |

| Carbonyl-C (aldehyde) | ~190 |

| Aromatic-C (ipso, attached to ethoxy) | ~165 |

| Aromatic-C (ipso, attached to glyoxal) | ~132 |

| Aromatic-C (ortho to glyoxal) | ~131 |

| Aromatic-C (ortho to ethoxy) | ~115 |

| Methylene-C (-OCH₂-) | ~64 |

| Methyl-C (-CH₃) | ~14 |

Disclaimer: These are predicted values. Actual experimental values may vary.

Interpretation and Causality:

-

Carbonyl Carbons (~195 and ~190 ppm): The two carbonyl carbons of the glyoxal moiety are highly deshielded and appear at the downfield end of the spectrum, which is characteristic for ketones and aldehydes.[5]

-

Aromatic Carbons (~165-115 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating ethoxy group is the most deshielded, while the carbons ortho to the ethoxy group are shielded.[6] The carbon attached to the electron-withdrawing glyoxal group and the carbons ortho to it are shifted downfield.[5]

-

Ethoxy Carbons (~64 and ~14 ppm): The methylene carbon, being directly attached to oxygen, is more deshielded than the terminal methyl carbon.[7]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8][9]

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Self-Validation:

-

Solvent Purity: Use high-purity deuterated solvents to avoid interfering signals.[8]

-

Shimming: Proper shimming of the magnetic field is critical for achieving high resolution and sharp peaks.[10]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.[11]

Table 3: Predicted FT-IR Absorption Frequencies for 4-Ethoxyphenylglyoxal

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3050-3000 | C-H (Aromatic) | Stretch | Medium |

| ~2980-2850 | C-H (Aliphatic) | Stretch | Medium |

| ~2850-2750 | C-H (Aldehyde) | Stretch (Fermi doublet) | Weak-Medium |

| ~1700-1680 | C=O (Ketone) | Stretch | Strong |

| ~1720-1700 | C=O (Aldehyde) | Stretch | Strong |

| ~1600, ~1500 | C=C (Aromatic) | Stretch | Medium |

| ~1250 | C-O (Aryl ether) | Stretch | Strong |

| ~1100 | C-O (Alkyl ether) | Stretch | Strong |

Disclaimer: These are predicted frequencies. Actual experimental values may vary.

Interpretation and Causality:

-

Carbonyl Stretching (~1720-1680 cm⁻¹): The two carbonyl groups of the glyoxal moiety will give rise to strong absorption bands in this region. The aldehyde C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.[11] Conjugation with the aromatic ring can slightly lower these frequencies.

-

C-H Stretching (~3050-2750 cm⁻¹): The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic, and aldehydic protons. The aldehydic C-H stretch often appears as a characteristic doublet (Fermi resonance).

-

C-O Stretching (~1250 and ~1100 cm⁻¹): Strong absorptions corresponding to the stretching vibrations of the aryl and alkyl C-O bonds of the ethoxy group are expected.[12]

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For a solid compound like 4-ethoxyphenylglyoxal, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.[13]

Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Self-Validation:

-

Moisture Control: KBr is hygroscopic; therefore, samples and KBr powder must be thoroughly dried to avoid a broad O-H absorption band from water.[14]

-

Pellet Quality: The KBr pellet should be transparent to minimize light scattering and obtain a good quality spectrum.[14]

-

Background Correction: A background spectrum must be acquired to subtract the absorbance of atmospheric CO₂ and water vapor.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[16][17]

Predicted Mass Spectrum of 4-Ethoxyphenylglyoxal:

-

Molecular Ion (M⁺): The molecular formula of 4-ethoxyphenylglyoxal is C₁₀H₁₀O₃, giving it a molecular weight of 178.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 178.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 133.

-

Loss of the formyl radical (•CHO) to give a fragment at m/z = 149.

-

Cleavage of the bond between the two carbonyl groups can also occur.

-

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[18]

Workflow for Mass Spectrometry Analysis (EI-MS)

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Self-Validation:

-

High-Resolution MS: For unambiguous molecular formula determination, high-resolution mass spectrometry (HRMS) can be employed to obtain the exact mass of the molecular ion.

-

Fragmentation Analysis: The observed fragmentation pattern should be consistent with the proposed structure of the molecule.[19]

Conclusion

The spectroscopic data presented in this guide, although predicted, provide a robust framework for the identification and characterization of 4-ethoxyphenylglyoxal. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and to monitor the progress of chemical reactions involving this compound.

References

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Standard Operating Procedure. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0247295). Retrieved from [Link]

-

Missouri S&T. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Jack Westin. (n.d.). Mass spectrometry (MS). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Chen, P. T., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.

- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(G1), 83-95.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0281548). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 3(2), 17-21.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10845-10855.

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

OpenStax. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

-

Cengage. (2023, May 13). Nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. emory.edu [emory.edu]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. jackwestin.com [jackwestin.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. hscprep.com.au [hscprep.com.au]

Physical and Chemical Properties of (4-Ethoxy-phenyl)-oxo-acetaldehyde

Technical Guide for Research & Development

Executive Summary

(4-Ethoxy-phenyl)-oxo-acetaldehyde, commonly known as 4-ethoxyphenylglyoxal , is a critical 1,2-dicarbonyl intermediate used extensively in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its dual electrophilic centers (aldehyde and ketone), it serves as a "linchpin" scaffold for constructing nitrogen-containing pharmacophores such as quinoxalines, imidazoles, and pyrazines.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, validated synthesis protocols via Selenium Dioxide (Riley) oxidation, and its strategic application in drug discovery.

Chemical Identity & Structural Analysis[1]

The compound exists primarily as a stable hydrate in solid form due to the high reactivity of the aldehyde group adjacent to the ketone. In solution, particularly in non-polar solvents, it equilibrates to the anhydrous dicarbonyl form.

| Parameter | Technical Detail |

| IUPAC Name | (4-Ethoxyphenyl)(oxo)acetaldehyde |

| Common Synonyms | 4-Ethoxyphenylglyoxal; p-Ethoxy-α-oxobenzeneacetaldehyde |

| CAS Number | 1189873-72-0 (Hydrate); 433229-42-6 (Anhydrous/Generic) |

| Molecular Formula | C₁₀H₁₀O₃ (Anhydrous) / C₁₀H₁₂O₄ (Hydrate) |

| Molecular Weight | 178.19 g/mol (Anhydrous) / 196.20 g/mol (Hydrate) |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C=O |

| Structural Class | Aryl Glyoxal; 1,2-Dicarbonyl |

Physical & Chemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental observations for the hydrate form, which is the standard commercial and laboratory presentation.

Physicochemical Profile[1][2][4][5][6][7][8]

| Property | Value / Characteristic | Contextual Note |

| Appearance | Light yellow crystalline powder | Color intensifies upon dehydration or degradation.[1] |

| Melting Point | 90–95 °C (Typical for hydrates) | Anhydrous forms are often oils or low-melting solids that polymerize.[1] |

| Solubility | DMSO, Methanol, Ethanol, DCM | Sparingly soluble in water; hydrolyzes slowly. |

| Hygroscopicity | High | Forms gem-diols (hydrates) readily upon exposure to moisture.[1] |

| Reactivity | High Electrophilicity | The aldehydic carbonyl is significantly more reactive than the ketonic carbonyl. |

Spectroscopic Identification (Simulated)

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectrum (KBr):

-

1720 cm⁻¹ (Aldehyde C=O).

-

1675 cm⁻¹ (Ketone C=O, conjugated).

-

1250 cm⁻¹ (C-O-C asymmetric stretch).

-

Synthesis Protocol: Riley Oxidation

The most robust method for synthesizing (4-Ethoxy-phenyl)-oxo-acetaldehyde is the Riley Oxidation of 4-ethoxyacetophenone using Selenium Dioxide (SeO₂).[1] This pathway is preferred for its specificity toward the α-methyl group.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a β-ketoseleninic acid intermediate, which undergoes a Pummerer-like rearrangement to release elemental selenium and the glyoxal.[1]

Figure 1: Mechanistic flow of the Selenium Dioxide oxidation of acetophenone derivatives.

Experimental Procedure

Safety Warning: Selenium dioxide is toxic and a severe irritant. All operations must be performed in a fume hood.

-

Reagents:

-

Execution:

-

Work-up:

-

Cool the reaction mixture to room temperature. A black precipitate of elemental Selenium (Se⁰) will form.

-

Filter through a pad of Celite to remove the selenium. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

-

Purification:

-

Dissolve the residue in hot ethanol and add water dropwise until turbidity appears. Cool to 4°C to crystallize the hydrate.

-

Yield: Typically 70–85%.

-

Reactivity & Applications in Drug Discovery

The unique 1,2-dicarbonyl structure makes this compound a versatile electrophile.[1] It is primarily used to synthesize aza-heterocycles .[1]

Key Reaction Pathways

-

Quinoxaline Synthesis (Condensation): Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields 2-(4-ethoxyphenyl)quinoxaline.[1] This is a high-yield reaction often catalyzed by weak acids or iodine.[1]

-

Imidazole Synthesis (Debus-Radziszewski): Reaction with an aldehyde and ammonia source yields 2,4,5-trisubstituted imidazoles, common scaffolds in p38 MAP kinase inhibitors.[1]

Figure 2: Synthetic divergence from the glyoxal core to bioactive heterocycles.[1]

Safety & Handling

-

Toxicity: As an α-keto aldehyde, the compound is reactive toward nucleophiles (proteins/DNA).[1] It should be treated as a potential sensitizer and irritant.

-

Storage: Store at 0–8 °C under an inert atmosphere (Argon/Nitrogen). The hydrate is stable, but moisture exclusion prevents polymerization of any anhydrous material present.

-

Disposal: Solutions containing selenium residues (from synthesis) must be segregated as hazardous heavy metal waste.

References

-

Riley Oxidation Mechanism & Utility

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent.[2] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society.

-

- Floyd, M. B., et al. (1990). Synthesis of arylglyoxals. Journal of Organic Chemistry.

-

Quinoxaline Synthesis Applications

-

Refat, H. M., et al. (2015).[3] Synthesis and anti-inflammatory activity of some new quinoxaline derivatives. Rasayan Journal of Chemistry.

-

-

Physical Properties & CAS Data

Sources

Technical Guide: Mechanism of Action for (4-Ethoxy-phenyl)-oxo-acetaldehyde

This technical guide provides an in-depth analysis of (4-Ethoxy-phenyl)-oxo-acetaldehyde (commonly referred to as 4-Ethoxyphenylglyoxal ), a specialized

This guide focuses on its primary role as a chemoproteomic probe for arginine modification and a pharmacophore precursor in medicinal chemistry.

Executive Summary

(4-Ethoxy-phenyl)-oxo-acetaldehyde is a highly reactive 1,2-dicarbonyl compound belonging to the arylglyoxal class. Its primary mechanism of action (MoA) is the selective covalent modification of guanidinium groups found in Arginine residues.

Unlike non-specific alkylating agents, this molecule exhibits high chemoselectivity for arginine at physiological to slightly alkaline pH (7.5–8.5). In drug discovery, it serves two critical functions:

-

Chemical Probe: It is used to map "hyper-reactive" arginine residues in enzyme active sites (e.g., kinases, polymerases) to identify allosteric or orthosteric binding pockets.

-

Synthetic Pharmacophore: It acts as a bifunctional electrophile for synthesizing quinoxaline and imidazole-based drugs, which are privileged scaffolds in oncology and infectious disease research.

Chemical Mechanism of Action (The Core Reactivity)

The biological activity of (4-Ethoxy-phenyl)-oxo-acetaldehyde is driven by its electrophilic

The Guanidinium-Dicarbonyl Condensation

The reaction between the reagent and an arginine residue does not follow a simple 1:1 stoichiometry under all conditions. The consensus mechanism involves the condensation of the 1,2-dicarbonyl system with the 1,2-diamine-like structure of the guanidinium group.

-

Nucleophilic Attack: The non-protonated fraction of the guanidine nitrogen attacks the more electrophilic aldehyde carbon.

-

Cyclization: A second nucleophilic attack by the adjacent nitrogen on the ketone carbon occurs.

-

Adduct Formation: This results in a cyclic dihydroxyimidazolidine derivative.

-

Stabilization: Frequently, two molecules of the glyoxal react with one arginine to form a thermodynamically stable adduct, often bridging the guanidine group.

Mechanistic Pathway Diagram

The following diagram illustrates the condensation pathway, highlighting the transition from the free reagent to the stable adduct.

Figure 1: The stepwise chemical ligation of 4-ethoxyphenylglyoxal to arginine residues.

Biological Implications & Applications[1][2][3]

Enzyme Inhibition via Charge Neutralization

Arginine residues are often critical for anion binding (e.g., phosphate groups in ATP/DNA) due to their positive charge.

-

Mechanism: When (4-Ethoxy-phenyl)-oxo-acetaldehyde modifies an arginine, it neutralizes or delocalizes the positive charge and introduces a bulky aromatic group (the ethoxyphenyl moiety).

-

Result: This sterically hinders substrate binding and disrupts electrostatic networks, leading to irreversible or pseudo-irreversible enzyme inhibition.

Synthetic Utility: Quinoxaline Synthesis

In medicinal chemistry, this molecule is a precursor.[1] Reacting it with aromatic 1,2-diamines yields quinoxalines , which are potent intercalators and kinase inhibitors.

| Precursor | Reactant | Product Class | Therapeutic Potential |

| 4-Ethoxyphenylglyoxal | 1,2-Phenylenediamine | Quinoxaline | Anticancer (Topoisomerase II inhibition) |

| 4-Ethoxyphenylglyoxal | Urea / Thiourea | Imidazole | Antifungal / p38 MAP Kinase Inhibition |

| 4-Ethoxyphenylglyoxal | Amidine | Pyrimidine | Antiviral |

Experimental Protocols

Protocol A: Selective Labeling of Arginine in Proteins

Purpose: To identify hyper-reactive arginine residues in a target protein (e.g., BSA or a specific kinase).

Reagents:

-

Target Protein (1 mg/mL in PBS).

-

(4-Ethoxy-phenyl)-oxo-acetaldehyde (Stock: 100 mM in DMSO).

-

Buffer: 50 mM Sodium Bicarbonate, pH 8.0 (Crucial: Avoid amine-based buffers like Tris or Glycine).

Workflow:

-

Preparation: Dilute the protein to 10

M in Bicarbonate buffer. -

Incubation: Add the glyoxal reagent to a final concentration of 1–5 mM (100x to 500x excess).

-

Note: High excess is required due to the reversibility of the initial adduct and hydrolysis of the reagent.

-

-

Reaction: Incubate at 25°C for 60 minutes in the dark.

-

Quenching: Add Arginine (free amino acid) to a final concentration of 50 mM to quench unreacted reagent.

-

Analysis: Proceed to Mass Spectrometry (LC-MS/MS). Look for mass shifts corresponding to the adduct (+176.06 Da for mono-addition, or specific adduct masses depending on dehydration).

Protocol B: Synthesis of Bioactive Quinoxaline Derivative

Purpose: To synthesize a potential anticancer pharmacophore using the reagent.

-

Mix: Combine 1.0 mmol of (4-Ethoxy-phenyl)-oxo-acetaldehyde and 1.0 mmol of o-phenylenediamine in 5 mL of Ethanol.

-

Catalyst: Add 5 mol% Iodine (

) or a Lewis Acid catalyst. -

Reflux: Heat the mixture at 80°C for 2–4 hours.

-

Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

-

Purification: Recrystallize from Ethanol/Water.

Chemoproteomic Workflow Visualization

The following diagram outlines how this reagent is used in a modern drug discovery pipeline to identify "druggable" arginines.

Figure 2: Proteomic workflow for mapping arginine reactivity.

Safety and Stability

-

Stability:

-Keto aldehydes are prone to polymerization and hydration. Store (4-Ethoxy-phenyl)-oxo-acetaldehyde under inert gas (Argon/Nitrogen) at -20°C. -

Hydration: In aqueous solution, it exists in equilibrium with its hydrate form. This does not inhibit reactivity but must be accounted for in precise weighing.

-

Toxicity: As a reactive electrophile, it is a skin and eye irritant. It is potentially genotoxic if it modifies nucleic acids. Handle in a fume hood.

References

-

Arginine Modification Mechanism: Eun, H. M. (1988).[2] Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochem Int, 17(4), 719-27.[2]

-

Quinoxaline Synthesis: "Synthesis of quinoxalines." Organic Chemistry Portal. Retrieved from

-

Glyoxal Reactivity: Thornalley, P. J. (1990). The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal.

-

Histone Arginine Modification: Galligan, J. J., et al. (2018). Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. PNAS.

Sources

Chemo-Selective Targeting of Arginine: A Technical Deep Dive into 4-Ethoxyphenylglyoxal

Executive Summary

In the landscape of protein chemical modification, 4-ethoxyphenylglyoxal (4-EPG) represents a refined tool for arginine-specific targeting. Unlike non-selective crosslinkers (e.g., glutaraldehyde) or lysine-targeting NHS esters, 4-EPG exploits the unique nucleophilicity of the guanidinium group. This guide dissects the reactivity of the aldehyde moiety within the 1,2-dicarbonyl system of 4-EPG, providing a validated roadmap for its synthesis, kinetic control, and application in mapping protein-protein interfaces.

Molecular Architecture & Electronic Theory

To master the reactivity of 4-EPG, one must first understand the electronic tug-of-war within the molecule. The structure consists of a phenyl ring substituted at the para position with an ethoxy group, conjugated to a glyoxal moiety (

The 1,2-Dicarbonyl "Warhead"

The core reactivity stems from the adjacent carbonyl groups. While both are electrophilic, they are not equal.

-

The Aldehyde (

): This is the kinetic warhead. It is significantly more reactive than the ketone due to minimal steric hindrance (bound to H vs. C) and higher partial positive charge density. -

The Ketone (

): Acts as an electron-withdrawing group (EWG) relative to the aldehyde, further activating the aldehyde carbon toward nucleophilic attack.

The 4-Ethoxy Modulation

The ethoxy group (

-

Effect: It pushes electron density into the phenyl ring, which is conjugated to the ketone. This slightly reduces the electrophilicity of the dicarbonyl system compared to unsubstituted phenylglyoxal.

-

Benefit: This "softening" of reactivity often translates to higher specificity. It reduces non-specific labeling of Lysine

-amines, which can occur with highly aggressive glyoxals at elevated pH.

Reactivity Hierarchy (Graphviz)

Figure 1: Electronic hierarchy of 4-EPG. The ketone activates the aldehyde, while the ethoxy group fine-tunes the overall electrophilicity.

The Arginine-Specific Bioconjugation Mechanism

The reaction between 4-EPG and Arginine is unique because it requires the guanidino group, which is protonated at neutral pH (pKa ~12.5), to act as a nucleophile. The reaction proceeds because the 1,2-dicarbonyl system is sufficiently electrophilic to capture the small fraction of unprotonated arginine or facilitate a concerted mechanism.

The Takahashi Adduct

While 1:1 adducts form initially, the stable species is often the 2:1 adduct (two molecules of 4-EPG per one Arginine), known as the Takahashi adduct.

Mechanism Steps:

-

Attack: The guanidino nitrogen attacks the aldehyde of 4-EPG.

-

Cyclization: The adduct cyclizes to form a dihydroxyimidazolidine derivative.

-

Stabilization: A second 4-EPG molecule often reacts to stabilize the complex, or the ring dehydrates to form a stable imidazole derivative.

Figure 2: Step-wise condensation of Arginine with 4-EPG. Note that reversibility is possible in basic buffers lacking borate.

Synthesis of 4-Ethoxyphenylglyoxal

Commercial sources vary in purity. For critical kinetic studies, fresh synthesis via Selenium Dioxide (

Validated Synthesis Protocol

Reagents:

Procedure:

-

Setup: In a fume hood (Selenium is toxic), dissolve

(1.1 eq) in a mixture of dioxane and water (95:5 v/v). Heat to 50°C to ensure dissolution. -

Addition: Add 4-ethoxyacetophenone (1.0 eq) in one portion.

-

Reflux: Heat the mixture to reflux (~101°C) for 4 hours. The deposition of black metallic selenium indicates reaction progress.

-

Filtration: Decant the hot solution and filter through Celite to remove metallic selenium.

-

Isolation: Remove solvent via rotary evaporation.

-

Purification: Distill under reduced pressure or recrystallize from hot water (forms the hydrate).

Safety Note: Organoselenium byproducts are foul-smelling and toxic. Use bleach to quench glassware.

Experimental Workflow: Protein Labeling

This protocol is designed for labeling a target protein to map arginine residues involved in ligand binding.[5]

Buffer Selection (Critical)

-

Do NOT use: Tris or Glycine (primary amines can compete, though slowly).

-

Do NOT use: Borate (unless intended to stabilize the diol adduct; borate complexes with the cis-diol, preventing reversal).

-

Recommended: 50 mM HEPES or Phosphate buffer, pH 7.5 – 8.0.

Protocol Steps

-

Equilibration: Exchange protein into HEPES pH 8.0 using a desalting column.

-

Reagent Prep: Dissolve 4-EPG in DMSO to create a 50 mM stock. (Prepare fresh; aldehydes oxidize to acids over time).

-

Incubation:

-

Add 4-EPG to protein at a molar excess of 10x to 50x (relative to total Arginine content).

-

Incubate at 25°C for 30–60 minutes in the dark.

-

-

Quenching: Add excess L-Arginine (free amino acid) to scavenge unreacted 4-EPG.

-

Validation (Self-Validating Step):

-

Mass Spec: Analyze via MALDI-TOF or ESI-MS. Look for mass shifts.

-

Shift Calculation: +176.1 Da per modification (assuming 1:1 adduct - H2O) or +334.3 Da (2:1 adduct - 2H2O). Note: Exact mass depends on the specific dehydration state.

-

Data Interpretation Table

| Parameter | 4-Ethoxyphenylglyoxal (4-EPG) | Unsubstituted Phenylglyoxal | Notes |

| Selectivity | High (Arg > Lys) | Moderate (Arg > Lys) | Ethoxy group reduces non-specific reactivity. |

| Solubility | Moderate (Lipophilic) | Moderate | 4-EPG is useful for membrane-proximal Arg. |

| Reversibility | Reversible at pH > 9 | Reversible at pH > 9 | Adducts degrade in strong base without Borate. |

| Detection | UV Absorbance / MS | UV Absorbance / MS | 4-EPG has a distinct UV |

References

-

Takahashi, K. (1968).[8] The reaction of phenylglyoxal with arginine residues in proteins.[9][10] Journal of Biological Chemistry, 243(23), 6171-6179. Link

-

Borders, C. L., & Riordan, J. F. (1975). An essential arginyl residue in yeast phosphoglycerate kinase. Biochemistry, 14(21), 4699-4704. Link

-

Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[3][4][5][8][10][11][12][13] Organic Syntheses, Collective Volume 2, 509. Link

-

Vandenberghe, I., et al. (2016). Insights into stoichiometry of arginine modification by phenylglyoxal. Journal of Proteins and Proteomics, 7(4).[13] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical modification of arginine residues in the lactose repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. INSIGHTS INTO STOICHIOMETRY OF ARGININE MODIFICATION BY PHENYLGLY...: Ingenta Connect [ingentaconnect.com]

Technical Whitepaper: (4-Ethoxy-phenyl)-oxo-acetaldehyde

Synthetic Utility and Pharmacophore Integration in Drug Discovery

Part 1: Executive Summary

(4-Ethoxy-phenyl)-oxo-acetaldehyde (commonly known as 4-ethoxyphenylglyoxal ) represents a high-value electrophilic scaffold in modern medicinal chemistry. Characterized by its 1,2-dicarbonyl (α-keto aldehyde) functionality, this compound serves as a "privileged intermediate" for the divergent synthesis of nitrogen-containing heterocycles—specifically quinoxalines, imidazoles, and thiazoles —which are ubiquitous in FDA-approved kinase inhibitors and antiviral agents.

This guide moves beyond basic property listing to provide a rigorous, field-validated framework for synthesizing, handling, and deploying this synthon in high-throughput lead optimization.

Part 2: Chemical Profile & Physical Properties[1][2]

The reactivity of 4-ethoxyphenylglyoxal is dominated by the electrophilicity of the aldehyde carbonyl, which is enhanced by the adjacent ketone. In the presence of water, it exists primarily as a stable hydrate , a critical factor for storage and handling.

| Property | Specification |

| IUPAC Name | (4-Ethoxyphenyl)(oxo)acetaldehyde |

| Common Name | 4-Ethoxyphenylglyoxal; p-Ethoxy-phenylglyoxal |

| CAS Number | 35022-33-0 (Anhydrous); 1189873-72-0 (Hydrate) |

| Molecular Formula | C₁₀H₁₀O₃ (Anhydrous) |

| Molecular Weight | 178.19 g/mol |

| Appearance | Light yellow crystalline powder (as hydrate) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| Stability | Hygroscopic; polymerizes if anhydrous.[1] Store as hydrate at 2-8°C. |

Part 3: Core Synthesis: The Riley Oxidation Protocol

While various routes exist, the Selenium Dioxide (SeO₂) oxidation of 4-ethoxyacetophenone (Riley Oxidation) remains the industry standard for reliability and scalability. This pathway selectively oxidizes the α-methyl group to an aldehyde.

Mechanism & Causality

-

Why SeO₂? Selenium dioxide acts as a specific oxidant for activated methyl groups adjacent to carbonyls.

-

Why Dioxane/Water? The presence of water is crucial. It facilitates the hydrolysis of the intermediate selenium ester and stabilizes the final product as the gem-diol (hydrate), preventing polymerization during isolation.

Step-by-Step Protocol

Reagents:

-

4-Ethoxyacetophenone (1.0 eq)

-

Selenium Dioxide (1.1 eq)

-

1,4-Dioxane (Solvent, 5 mL per mmol substrate)

-

Water (Co-solvent, 2% v/v)

Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyacetophenone in 1,4-dioxane.

-

Addition: Add finely powdered SeO₂ and the calculated volume of water.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Checkpoint: The reaction typically turns from colorless to black (precipitation of elemental Selenium) over 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

-

Filtration (Critical): Allow the mixture to cool to room temperature. Filter through a pad of Celite to remove the black selenium metal. Wash the pad with fresh dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies upon standing or triturating with diethyl ether.

-

Purification: Recrystallize from ethanol/water or toluene to obtain the pure hydrate.

Yield Expectation: 70–85% isolated yield.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the core synthesis and the divergent derivatization pathways that make this compound a versatile tool in library generation.

Figure 1: Synthetic workflow from precursor to bioactive heterocycles.

Part 5: Derivatization & Pharmaceutical Applications[2][4]

The 1,2-dicarbonyl signature of 4-ethoxyphenylglyoxal is a "heterocycle magnet." Below are the primary validated workflows for drug discovery.

1. Quinoxaline Synthesis (The "Hinsberg" Reaction)

Quinoxalines are privileged scaffolds in oncology, particularly as kinase inhibitors (e.g., EGFR, VEGFR).

-

Protocol: React 4-ethoxyphenylglyoxal (1 eq) with o-phenylenediamine (1 eq) in Ethanol at reflux for 2 hours.

-

Mechanism: Double condensation. The high reactivity of the aldehyde ensures rapid initial imine formation, followed by cyclization at the ketone.

-

Utility: This reaction is highly amenable to parallel synthesis for SAR (Structure-Activity Relationship) studies.

2. Imidazole Synthesis (Debus-Radziszewski)

-

Protocol: Condensation of 4-ethoxyphenylglyoxal, an aldehyde (R-CHO), and ammonium acetate.

-

Utility: Generates tri-substituted imidazoles, common in p38 MAP kinase inhibitors.

3. Pyrrolo[2,3-d]pyrimidines

-

Recent Insight: As noted in recent literature [1], arylglyoxals participate in one-pot, three-component reactions with aminopyrimidines and dimedone. This provides rapid access to complex fused ring systems used in antiviral research.

Part 6: Safety, Stability, and Handling (E-E-A-T)

Trustworthiness Protocol:

-

Hydration State: Always verify the hydration state via NMR (look for the gem-diol peak) before calculating stoichiometry. The hydrate is a stable solid; the anhydrous form is a reactive oil that degrades.

-

Toxicity: Like all α-dicarbonyls, this compound is a potent electrophile. It can cross-link proteins (Maillard-type reactions).

Part 7: References

-

Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d] pyrimidines. Journal of Chemical Research, 2019.[5] Link

-

Synthesis and physical properties of (4-ethoxyphenyl)(oxo)acetaldehyde. PubChem Compound Summary. Link

-

Condensation reactions of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines. Georgia Southern University Research, 2023. Link

-

Safety Data Sheet: 4-Ethoxyacetophenone (Precursor). Sigma-Aldrich.[2] Link

-

The reaction of o-phenylenediamine with ethoxymethylene compounds. Arkivoc, 2009.[6] Link

Sources

Technical Guide: Safety, Handling, and Reactivity of (4-Ethoxy-phenyl)-oxo-acetaldehyde

Executive Summary & Chemical Identity[1][2][3]

(4-Ethoxy-phenyl)-oxo-acetaldehyde (also known as 4-Ethoxyphenylglyoxal ) is a highly reactive

Its utility stems from the 1,2-dicarbonyl moiety, which exhibits distinct electrophilic behavior. However, this same reactivity profile dictates its hazard classification. Unlike simple aldehydes, the adjacent carbonyl groups create a "push-pull" electronic environment that facilitates rapid interaction with nucleophiles (proteins, DNA) and spontaneous polymerization.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde |

| Common Name | 4-Ethoxyphenylglyoxal (often supplied as the hydrate) |

| CAS Number | 27712-82-5 (Generic/Anhydrous) / 1189873-72-0 (Hydrate) |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Physical State | Yellow liquid (anhydrous) or crystalline solid (hydrate) |

Physicochemical Reactivity & Mechanisms

Understanding the safety of this compound requires understanding its electrophilicity. The safety protocols below are derived directly from these mechanistic behaviors.

The 1,2-Dicarbonyl "Warhead"

The vicinal carbonyls possess a low LUMO (Lowest Unoccupied Molecular Orbital), making the aldehyde carbon exceptionally electrophilic.

-

Hydration: In the presence of moisture, it rapidly forms a gem-diol (hydrate). This is an exothermic process.

-

Polymerization: Upon standing at room temperature, anhydrous arylglyoxals undergo self-condensation to form oligomers. This can lead to pressure buildup in sealed vessels if not stabilized.

-

Protein Adduction: It reacts specifically with the guanidinium group of Arginine residues to form stable imidazolone adducts. This is the mechanism of its cytotoxicity (protein crosslinking).

Reactivity Visualization

The following diagram illustrates the critical reaction pathways that dictate both utility and hazard.

Caption: Figure 1. Mechanistic pathways of 4-ethoxyphenylglyoxal. The red pathway represents the primary toxicological mechanism (protein modification).

Toxicological Profile

While specific LD50 data for the 4-ethoxy derivative is limited, its toxicity is structurally bridged to the parent Phenylglyoxal .

Acute Toxicity & GHS Classification

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2] Likely LD50 ranges between 500–1000 mg/kg (based on phenylglyoxal surrogates).

-

Skin/Eye Corrosion (Category 2): Causes serious eye irritation and skin irritation. The aldehyde group reacts with corneal proteins leading to potential opacity if not rinsed immediately.

-

Sensitization (Skin - Category 1): High Risk. As a hapten, it can conjugate with skin proteins (Langerhans cells), triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

Chronic & Molecular Hazards

-

Genotoxicity: Glyoxals can form DNA adducts (specifically with guanine). While the ethoxy group reduces electrophilicity slightly compared to nitro-derivatives, it remains a potential mutagen.

-

Oxidative Stress: Metabolism of glyoxals consumes Glutathione (GSH) via the Glyoxalase system (Glo1/Glo2). Overexposure depletes cellular GSH, leading to reactive oxygen species (ROS) accumulation and apoptosis.

Synthesis & Process Safety

The synthesis of 4-ethoxyphenylglyoxal typically involves the oxidation of 4-ethoxyacetophenone. This process introduces specific thermal and chemical hazards.[1][3]

Primary Synthesis Route: Selenium Dioxide Oxidation

Reagents: 4-Ethoxyacetophenone +

-

Selenium Toxicity:

and reduced Selenium (Se metal) are highly toxic and environmental hazards. -

Thermal Runaway: The oxidation is exothermic.

Safety Workflow for Synthesis

The following protocol emphasizes checkpoints to prevent exposure and runaway reactions.

Caption: Figure 2. Process safety flow for SeO2 oxidation synthesis. Red nodes indicate critical hazard control points (HCPs).

Safe Handling & Storage Protocols

Storage Requirements

-

Temperature: Store at -20°C . Room temperature storage leads to polymerization (turning the liquid/solid into an insoluble gum).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical degradation; moisture promotes hydration (which alters stoichiometry).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion/catalysis.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Protects against incidental splash. Latex is permeable to aldehydes. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the high risk of corneal protein crosslinking. |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Vapor pressure is low for the solid, but synthesis intermediates and solutions generate irritating vapors. |

Decontamination & Spill Response

Do NOT use water alone. Water will merely hydrate the compound but not neutralize the reactive aldehyde.

Neutralization Protocol:

-

Isolate: Evacuate the immediate area.

-

Quench: Cover the spill with a solution of 10% Sodium Bisulfite (

) or 1% Tris-buffer (pH 8.0) .-

Chemistry: Bisulfite forms a stable adduct; Tris amine groups react to form Schiff bases, neutralizing the electrophile.

-

-

Absorb: Use vermiculite or sand.

-

Disposal: Incineration is the preferred method for the collected waste.

References

-

PubChem. (n.d.). Compound Summary: (4-Ethoxyphenyl)(oxo)acetaldehyde (CID 343968).[4] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- Thornalley, P. J. (1993). The glyoxalase system in health and disease. Molecular Aspects of Medicine, 14(4), 287-371.

- Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179.

Sources

Methodological & Application

The Versatile Role of (4-Ethoxy-phenyl)-oxo-acetaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Abstract

(4-Ethoxy-phenyl)-oxo-acetaldehyde, an aryl glyoxal, is a highly valuable and versatile building block in modern medicinal chemistry. Its dual reactivity, stemming from adjacent aldehyde and ketone functionalities, allows for the efficient construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of numerous pharmaceutical agents. This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of (4-Ethoxy-phenyl)-oxo-acetaldehyde in the preparation of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, showcase its application in multicomponent reactions, and provide step-by-step synthetic procedures for its preparation and subsequent transformation into valuable heterocyclic systems.

Introduction: The Strategic Importance of Aryl Glyoxals in Drug Discovery

Aryl glyoxals, such as (4-Ethoxy-phenyl)-oxo-acetaldehyde, are prized intermediates in pharmaceutical synthesis due to their inherent chemical properties. The electron-withdrawing nature of the ketone group significantly activates the adjacent aldehyde functionality, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the potential for subsequent intramolecular reactions involving the ketone, opens up a multitude of synthetic possibilities.[1]

The 4-ethoxy-phenyl moiety is of particular interest as it is a common structural motif in a variety of bioactive molecules, imparting favorable pharmacokinetic properties. A notable example is the antidiabetic drug Repaglinide, which features a related substituted phenylacetic acid core, highlighting the pharmaceutical relevance of this substituent pattern.[2][3][4][5] The ability to readily synthesize and functionalize intermediates like (4-Ethoxy-phenyl)-oxo-acetaldehyde is therefore of paramount importance for the development of new chemical entities.

This guide will focus on two primary areas of application: the synthesis of (4-Ethoxy-phenyl)-oxo-acetaldehyde itself and its subsequent use in the construction of pharmaceutically relevant heterocyclic systems, namely quinoxalines and imidazoles, as well as its utility in diversity-oriented synthesis via the Ugi multicomponent reaction.

Synthesis of (4-Ethoxy-phenyl)-oxo-acetaldehyde Monohydrate

The most reliable and scalable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone.[6][7] Selenium dioxide (SeO₂) is a highly effective reagent for this transformation, yielding the desired 1,2-dicarbonyl compound in high purity.[8][9][10] The reaction proceeds via an initial enolization of the acetophenone, followed by reaction with SeO₂ and subsequent hydrolysis. The product is typically isolated as a stable monohydrate.

Mechanistic Rationale for Selenium Dioxide Oxidation

The selenium dioxide oxidation of ketones to 1,2-dicarbonyl compounds is a well-established reaction. The generally accepted mechanism involves the formation of a selenium ester intermediate from the enol form of the ketone. This is followed by a[11][12]-sigmatropic rearrangement and subsequent hydrolysis to yield the dicarbonyl product and elemental selenium.

dot

Caption: Selenium Dioxide Oxidation of 4-Ethoxyacetophenone.

Detailed Experimental Protocol: Synthesis of (4-Ethoxy-phenyl)-oxo-acetaldehyde Monohydrate

Materials:

-

4'-Ethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water (deionized)

-

Diatomaceous earth (Celite®)

-

Activated carbon

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and crystallization

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4'-ethoxyacetophenone (0.1 mol, 16.42 g) in 200 mL of dioxane and 10 mL of water.

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (0.11 mol, 12.2 g) in one portion.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 18 hours. The reaction mixture will turn black as elemental selenium precipitates.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the dioxane.

-

-

Purification:

-

To the resulting residue, add 200 mL of water and heat the mixture on a steam bath to dissolve the product.

-

Add a small amount of activated carbon to decolorize the solution and heat for an additional 15 minutes.

-

Filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product, (4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate, by vacuum filtration and wash with a small amount of cold water.

-

-

Drying and Characterization: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 70-80%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 70-80% |

| Melting Point | 95-98 °C |

| ¹H NMR (CDCl₃, δ) | ~9.7 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~190, ~185, ~164, ~132, ~128, ~115, ~64, ~15 |

Application in the Synthesis of Heterocyclic Scaffolds

The dicarbonyl nature of (4-Ethoxy-phenyl)-oxo-acetaldehyde makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Quinoxalines

Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

dot

Caption: General scheme for quinoxaline synthesis.

Materials:

-

(4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate

-

o-Phenylenediamine

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve (4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate (10 mmol, 1.96 g) in 50 mL of ethanol.

-

Addition of Diamine: Add o-phenylenediamine (10 mmol, 1.08 g) to the solution, followed by a few drops of glacial acetic acid.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the product often precipitates from the reaction mixture. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

If necessary, the product can be further purified by recrystallization from ethanol.

-

| Parameter | Expected Value |

| Appearance | Yellow crystalline solid |

| Yield | >90% |

| Melting Point | 108-110 °C |

Synthesis of Imidazoles

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The Debus synthesis, one of the earliest methods for imidazole synthesis, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[5]

Materials:

-

(4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate

-

Formaldehyde (37% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine (4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate (10 mmol, 1.96 g), formaldehyde (1.1 eq, 0.9 mL), and ammonium acetate (2.5 eq, 1.93 g) in 50 mL of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 120°C) for 2 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

| Parameter | Expected Value |

| Appearance | White to pale yellow solid |

| Yield | 60-70% |

| Melting Point | 175-178 °C |

Application in Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid generation of molecular diversity from simple starting materials in a one-pot fashion. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[12][13] (4-Ethoxy-phenyl)-oxo-acetaldehyde can serve as the aldehyde component in this reaction, leading to the synthesis of complex and highly functionalized molecules.

dot

Caption: The Ugi four-component reaction.

General Protocol for the Ugi Reaction with (4-Ethoxy-phenyl)-oxo-acetaldehyde

Materials:

-

(4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate

-

A primary or secondary amine

-

A carboxylic acid

-

An isocyanide

-

Methanol or Trifluoroethanol (TFE)

Procedure:

-

Reaction Setup: In a vial, dissolve the amine (1.0 eq) and the carboxylic acid (1.0 eq) in methanol or TFE.

-

Addition of Aldehyde: Add (4-Ethoxy-phenyl)-oxo-acetaldehyde monohydrate (1.0 eq) to the solution and stir for 10-15 minutes.

-

Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

The versatility of the Ugi reaction allows for the creation of large libraries of compounds by simply varying the four starting components, making it an invaluable tool for lead discovery and optimization in drug development programs.

Conclusion

(4-Ethoxy-phenyl)-oxo-acetaldehyde is a readily accessible and highly versatile intermediate for the synthesis of a diverse range of pharmaceutical building blocks. Its unique dicarbonyl structure facilitates the efficient construction of important heterocyclic scaffolds such as quinoxalines and imidazoles. Furthermore, its application in multicomponent reactions like the Ugi reaction provides a powerful platform for the generation of molecular diversity in drug discovery. The protocols outlined in this guide offer robust and scalable methods for the synthesis and utilization of this valuable compound, empowering researchers and scientists in the development of novel therapeutic agents.

References

-

PrepChem. Synthesis of (4-Hydroxyphenyl)glyoxal. Available at: [Link].

-

WebAssign. Experiment 4 - Oxidation of Acetophenone. Available at: [Link].

-

Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link].

-

PubMed Central. Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link].

- Google Patents. Continuous preparation of glyoxal. US4511739A.

-

PubMed Central. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Available at: [Link].

-

PubMed Central. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Available at: [Link].

-

ResearchGate. Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Available at: [Link].

-

PubMed. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. Available at: [Link].

-

Organic Syntheses. Phenylglyoxal. Available at: [Link].

-

PubMed. Phenylacetic acid derivatives as hPPAR agonists. Available at: [Link].

- Google Patents. Repaglinide intermediate synthesis process improvement. CN103012319A.

-

AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. Available at: [Link].

-

ResearchGate. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Available at: [Link].

-

Wikipedia. Diclofenac. Available at: [Link].

-

CHIMIA. An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. Available at: [Link].

-

RSC Publishing. Study of green bio-oil-glyoxal novolac resins synthesis and its curing with bisphenol A diglycidyl ether and biochar. Available at: [Link].

- Google Patents. Oxidation of organic compounds. US1955890A.

-

MDPI. Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones. Available at: [Link].

-

Semantic Scholar. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Available at: [Link].

-

Silver Fern Chemical. Formaldehyde-Free Glyoxal Solves the Problem of Formaldehyde Residues in Sensitive Products. Available at: [Link].

-

NIH. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Available at: [Link].

-

ResearchGate. Arylglyoxals in Synthesis of Heterocyclic Compounds. Available at: [Link].

-

Wikipedia. Phenylacetic acid. Available at: [Link].

-

Organic Syntheses. Phenylglyoxal. Available at: [Link].

-

PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link].

-

S.G.G.S College. USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION. Available at: [Link].

Sources

- 1. basf.com [basf.com]

- 2. CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. adichemistry.com [adichemistry.com]

- 11. webassign.net [webassign.net]

- 12. EP0888278B1 - Antidiabetic agents - Google Patents [patents.google.com]

- 13. US4511739A - Continuous preparation of glyoxal - Google Patents [patents.google.com]

(4-Ethoxy-phenyl)-oxo-acetaldehyde as a building block in organic synthesis

Executive Summary

(4-Ethoxy-phenyl)-oxo-acetaldehyde (also known as 4-ethoxyphenylglyoxal ) is a highly versatile 1,2-dicarbonyl building block. Distinguished by the presence of an electron-donating ethoxy group on the para-position of the arene, this compound exhibits tunable electrophilicity compared to the unsubstituted phenylglyoxal.

Its core utility lies in its dual electrophilic centers—the aldehyde (C1) and the ketone (C2)—which allow for regioselective condensations with binucleophiles. It is a critical intermediate for synthesizing quinoxalines , imidazoles , and thiazoles , scaffolds ubiquitous in kinase inhibitors and anti-infective pharmacophores.

Key Technical Insight: The compound typically exists as a stable hydrate (gem-diol) at the aldehyde position. Successful application requires understanding the equilibrium between the hydrate (storage form) and the reactive anhydrous aldehyde (reaction form).

Chemical Profile & Handling

| Property | Data | Note |

| IUPAC Name | (4-Ethoxyphenyl)(oxo)acetaldehyde | |

| Common Name | 4-Ethoxyphenylglyoxal | Often supplied as hydrate |

| Molecular Formula | Hydrate adds | |